N1-(2-ethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide N1-(2-ethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 1049399-35-0
VCID: VC7314374
InChI: InChI=1S/C22H27FN4O3/c1-2-30-20-10-6-4-8-18(20)25-22(29)21(28)24-11-12-26-13-15-27(16-14-26)19-9-5-3-7-17(19)23/h3-10H,2,11-16H2,1H3,(H,24,28)(H,25,29)
SMILES: CCOC1=CC=CC=C1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Molecular Formula: C22H27FN4O3
Molecular Weight: 414.481

N1-(2-ethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

CAS No.: 1049399-35-0

Cat. No.: VC7314374

Molecular Formula: C22H27FN4O3

Molecular Weight: 414.481

* For research use only. Not for human or veterinary use.

N1-(2-ethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide - 1049399-35-0

Specification

CAS No. 1049399-35-0
Molecular Formula C22H27FN4O3
Molecular Weight 414.481
IUPAC Name N'-(2-ethoxyphenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide
Standard InChI InChI=1S/C22H27FN4O3/c1-2-30-20-10-6-4-8-18(20)25-22(29)21(28)24-11-12-26-13-15-27(16-14-26)19-9-5-3-7-17(19)23/h3-10H,2,11-16H2,1H3,(H,24,28)(H,25,29)
Standard InChI Key BBWLRLOTHVEVGY-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F

Introduction

N1-(2-ethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a complex organic compound belonging to the oxalamide family. It features a unique molecular structure that includes a 2-ethoxyphenyl group, a 2-fluorophenyl group attached to a piperazine ring, and an oxalamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activity and interactions with biological targets.

Synthesis and Chemical Reactions

The synthesis of N1-(2-ethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide typically involves multiple steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The compound can participate in various chemical reactions, including those that modify its functional groups to explore structure-activity relationships.

Reaction TypeDescription
OxidationInvolves the addition of oxygen or removal of hydrogen
ReductionInvolves the addition of hydrogen or removal of oxygen
SubstitutionInvolves the replacement of a functional group

Mechanism of Action and Biological Interactions

The mechanism of action for N1-(2-ethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is likely related to its interactions with biological macromolecules, such as receptors and enzymes involved in neurotransmission. The compound's unique structure suggests potential applications in treating neurological disorders or other conditions where modulation of biological pathways is beneficial.

Biological TargetPotential Interaction
Neurotransmitter ReceptorsModulation of neurotransmitter activity
EnzymesInhibition or activation of enzymatic activity

Applications and Future Research Directions

N1-(2-ethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide has potential applications in medicinal chemistry, particularly in the development of therapeutic agents for neurological disorders. Further research is needed to fully elucidate its pharmacological properties and explore its therapeutic potential.

Application AreaPotential Use
NeurologyTreatment of neurological disorders
OncologyPotential applications in cancer therapy

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